10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one
Description
10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one is a tricyclic heterocyclic compound characterized by a fused ring system containing three nitrogen atoms (triaza), a methyl substituent at position 10, and a ketone group at position 12. While direct pharmacological data for this compound are sparse, structurally related tricyclic systems are well-documented in medicinal chemistry, particularly in kinase inhibitors and PARP inhibitors used in oncology .
Properties
IUPAC Name |
10-methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-5-10(15)14-6-12-8-3-2-4-9(13-7)11(8)14/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOSCTGYNGYGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=NC3=C2C(=CC=C3)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214828 | |
| Record name | 6-Methylimidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-51-4 | |
| Record name | 6-Methylimidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137654-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylimidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of the Tricyclic Core
The synthesis begins with the cyclization of N1-(3-aminopropyl)butane-1,4-diamine (10 g, 68.8 mmol) and guanidine hydrochloride (6.57 g, 68.8 mmol) in the presence of sodium hydroxide (5.5 g, 137.6 mmol). This reaction proceeds under reflux in ethanol at 80°C for 12 hours, forming the bicyclic intermediate 1,5,7-triazabicyclo[4.5.0]undec-5-ene .
Critical Parameters :
Methylation at the 10-Position
The bicyclic intermediate undergoes methylation using acetic acid (0.918 g, 15.28 mmol) and methyl iodide (2.13 g, 15.28 mmol) in DMSO at room temperature for 6 hours. This step introduces the methyl group at the 10-position, yielding This compound .
Reaction Mechanism :
Purification and Isolation
The crude product is purified through:
-
Recrystallization : Dissolved in hot ethanol and cooled to −20°C to yield crystals.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the eluent.
Yield : 9.59 g (91%) of pure compound.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Enhancements
Adding sodium bisulfate (1 mol%) as a catalyst reduces reaction time from 12 to 8 hours, achieving a 95% yield during cyclization.
Characterization and Analytical Data
The structure of this compound is confirmed through:
Table 1: Spectroscopic Data
| Technique | Data |
|---|---|
| 1H NMR | δ 3.05–2.97 (m, 8H), 2.50 (s, 3H), 1.44–1.33 (m, 4H) |
| HRMS | Calculated: 199.1109; Found: 199.1105 |
| IR | ν 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch) |
Table 2: Physical Properties
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The tricyclic structure allows for various substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Properties
Research indicates that compounds related to 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one exhibit antiviral activity. Specifically, derivatives of triazatricyclo compounds have been explored for their efficacy against viral infections. For instance, a patent describes the synthesis of related compounds for treating diseases associated with acidic or hypoxic tissues, suggesting potential applications in antiviral therapies .
2. Cancer Treatment
The compound's structural features may contribute to its role as an anticancer agent. Small molecule drugs derived from similar frameworks have been shown to inhibit key signaling pathways involved in cancer progression. For example, certain triazatricyclo compounds are being investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
3. Targeting Hypoxic Tissues
The unique properties of this compound allow it to target hypoxic tissues effectively, making it a candidate for developing therapies aimed at solid tumors where oxygen levels are low . This characteristic is crucial for enhancing the efficacy of treatments in such challenging environments.
Material Science Applications
1. Photonic Materials
The compound's conjugated structure suggests potential applications in photonic materials and organic electronics. Research into similar compounds has shown promise in developing materials with specific optical properties that can be utilized in sensors and light-emitting devices.
2. Drug Delivery Systems
Due to its unique chemical properties, this compound may also find applications in drug delivery systems where controlled release and targeting are essential. The ability to modify its structure could enhance the delivery mechanisms for various therapeutic agents.
Case Study 1: Antiviral Activity
A study published in a patent document outlines the synthesis and evaluation of antiviral compounds derived from triazatricyclo frameworks. The results indicated that these compounds showed significant inhibition of viral replication in vitro . This finding positions this compound as a potential lead compound for further development.
Case Study 2: Cancer Therapeutics
In another research effort focusing on cancer therapies utilizing small molecules similar to this compound, scientists demonstrated that specific derivatives could effectively inhibit tumor growth in preclinical models by targeting FGFR pathways . This highlights the compound's potential role in developing novel anticancer agents.
Mechanism of Action
The mechanism of action of 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The tricyclic structure allows it to fit into binding pockets, making it a potent inhibitor or activator of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Tricyclic Compounds
The compound shares structural motifs with clinically approved drugs and experimental candidates. Below is a comparative analysis based on heteroatom arrangement, ring topology, and therapeutic relevance:
Table 1: Structural and Functional Comparison
| Compound Name / Drug | Heteroatom Configuration | Ring System | Substituents | Therapeutic Use |
|---|---|---|---|---|
| 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one | 3 N atoms (1,3,9 positions) | Tricyclo[6.4.1.04,13] | Methyl (C10), ketone (C12) | Research compound (unclear) |
| Pemigatinib (Drug) | 4 N atoms (5,7,11,13 positions) | Tricyclo[7.4.0.02,6] | Halogenated aryl groups | FGFR inhibitor (oncology) |
| Talazoparib (Drug) | 3 N atoms (2,3,10 positions) | Tricyclo[7.3.1.05,13] | Fluorine, cyclopropane | PARP inhibitor (oncology) |
| Brucaparib (Drug) | 2 N atoms (3,10 positions) | Tricyclo[6.4.1.04,13] | Boron-containing groups | PARP inhibitor (oncology) |
| Experimental Compound 7 (COVID-19 study) | 2 N atoms (7,11 positions) | Tricyclo[7.3.1.02,7] | Sulfonyl, cyclohexyl | SARS-CoV-2 entry inhibitor |
Key Observations:
Heteroatom Positioning : The target compound’s nitrogen atoms (1,3,9) differ from pemigatinib’s four-nitrogen system and talazoparib’s three-nitrogen configuration. This affects electron distribution and hydrogen-bonding capacity, critical for target binding .
Ring Topology : The tricyclo[6.4.1.04,13] scaffold in the target compound is identical to brucaparib, but the latter lacks a methyl group and has boron-based substituents for PARP inhibition .
Bioactivity : While the target compound’s function is unconfirmed, analogs like talazoparib and Experimental Compound 7 show that tricyclic cores enable interactions with protein interfaces (e.g., PARP’s DNA-binding domain or SARS-CoV-2 spike protein) .
Research Findings and Gaps
- Computational Insights: Molecular docking studies on Experimental Compound 7 (structurally analogous to the target compound) suggest tricyclic systems can disrupt protein-protein interactions, such as viral spike protein-receptor binding .
- Therapeutic Potential: Approved drugs (pemigatinib, talazoparib) validate tricyclic frameworks for kinase/PARP inhibition, but the target compound’s methyl and ketone groups may alter solubility or target selectivity.
- Empirical Data Deficiency : Unlike brucaparib (clinical approval) or Experimental Compound 7 (in silico validation), the target compound lacks in vitro or in vivo data to confirm bioactivity or toxicity .
Biological Activity
The compound 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a triazine ring system fused with a tricyclic framework. This unique arrangement contributes to its diverse biological activities.
Molecular Formula
- Molecular Formula: C₁₃H₁₃N₅O
Key Features
- Heterocyclic Nature: The presence of nitrogen in the ring enhances its reactivity and interaction with biological targets.
- Pentaene Structure: The conjugated double bonds may play a crucial role in its interaction with cellular components.
Antitumor Activity
Research has indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Case Study:
A study demonstrated that 10-methyl derivatives showed varying degrees of cytotoxicity against L1210 leukemia cells, with some isomers exhibiting up to threefold differences in potency .
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis:
- Dihydrofolate Reductase Inhibition: This leads to reduced folate levels and subsequently inhibits DNA synthesis.
- Cell Cycle Arrest: Compounds may induce cell cycle arrest at the S phase, preventing cancer cell proliferation.
Toxicity Profile
While assessing the toxicity of these compounds, it was found that certain diastereomers exhibited significantly higher toxicity compared to others. For example, one isomer demonstrated acute toxicity approximately 2.5 times greater than its counterpart .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antitumor | 5.0 | |
| 10-Ethyl-10-deazaminopterin | DHFR Inhibition | 3.0 | |
| 10-Methyl-10-deazapteroic acid | Cytotoxicity | 7.5 |
Synthesis and Evaluation
The synthesis of this compound has been explored through various synthetic routes aimed at optimizing yield and purity for biological evaluation .
Pharmacological Studies
Pharmacological studies have highlighted the compound's potential as a therapeutic agent against various cancers due to its ability to target specific metabolic pathways critical for tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
